4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide
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Overview
Description
The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a tetrahydropyrazolo[1,5-a]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 4-position with a carbonyl group, which is further linked to a piperazine ring. The piperazine ring is substituted at the 1-position with a carboxamide group, which is further substituted with an o-tolyl group (a phenyl ring with a methyl group at the ortho position).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydropyrazolo[1,5-a]pyridine core would likely impart rigidity to the molecule, while the piperazine ring could potentially adopt a chair or boat conformation. The presence of the carbonyl group and the carboxamide group could also lead to the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the carboxamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple nitrogen atoms and the carbonyl group could enhance its solubility in polar solvents. The compound could also exhibit strong UV absorption due to the presence of the conjugated system .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds similar to 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide have been synthesized for the development of novel fused heterobicycles. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols showcases the versatility of these compounds in forming heterocyclic structures, which have potential applications in medicinal chemistry and drug development (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial and Anti-inflammatory Agents
Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/2 inhibitors and exhibited notable inhibitory activity, demonstrating the potential of related compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
G Protein-Biased Dopaminergics
The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines led to the discovery of high-affinity dopamine receptor partial agonists. These compounds were characterized for favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their utility in designing novel therapeutics for psychiatric disorders (Möller et al., 2017).
Tuberculosis Treatment
Some 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Among these compounds, specific derivatives showed significant activity against Mycobacterium tuberculosis, suggesting their potential role in treating tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Protoporphyrinogen Oxidase Inhibitors
A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized as candidate herbicides demonstrated both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This showcases the potential of such compounds in agricultural applications as well as in studying the biochemical pathways involved in plant growth and development (Li et al., 2008).
Future Directions
The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide” could potentially be of interest in medicinal chemistry due to the presence of the tetrahydropyrazolo[1,5-a]pyridine core . Future research could explore its synthesis, properties, and potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The interaction with its target results in changes that disrupt the normal function of the core protein, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the formation of the viral capsid, a necessary step in the replication of the virus . The downstream effects include a reduction in the production of new viral particles .
Pharmacokinetics
It’s noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means that the number of HBV particles in the body is reduced, which could potentially lead to a decrease in the severity of the disease .
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-6-2-3-8-17(15)21-20(27)24-12-10-23(11-13-24)19(26)18-14-16-7-4-5-9-25(16)22-18/h2-3,6,8,14H,4-5,7,9-13H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDMDPYKIHEONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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